![molecular formula C8H9ClF4N2O B2963320 4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole CAS No. 1856020-35-3](/img/structure/B2963320.png)
4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "CFE-PEM" and has been studied extensively for its unique properties and potential uses.
作用機序
The mechanism of action of CFE-PEM involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. By inhibiting these enzymes, CFE-PEM can reduce inflammation and pain.
Biochemical and Physiological Effects:
CFE-PEM has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and LOX enzymes, reduction of inflammation and pain, and modulation of the immune system. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of CFE-PEM for lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the mechanisms of inflammation and pain. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to obtain in large quantities for certain experiments.
将来の方向性
There are several potential future directions for research on CFE-PEM, including:
1. Further studies on the mechanism of action of this compound, including its effects on other enzymes and signaling pathways involved in inflammation and pain.
2. Development of new drugs based on the structure of CFE-PEM for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis.
3. Investigation of the potential use of CFE-PEM in cancer therapy, as some studies have suggested that this compound may have anti-cancer properties.
4. Development of new synthesis methods for CFE-PEM that are more efficient and cost-effective.
In conclusion, CFE-PEM is a promising compound that has potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and potential uses, but the current evidence suggests that this compound may be a valuable tool for the development of new drugs for the treatment of inflammatory diseases.
合成法
The synthesis of CFE-PEM involves a series of chemical reactions, including the reaction of 4-chloro-1H-pyrazole with 2-fluoroethyl trifluoroacetate, followed by the reaction with 2,2,2-trifluoroethanol and sodium hydride. The final product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
CFE-PEM has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. Researchers have found that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
特性
IUPAC Name |
4-chloro-1-(2-fluoroethyl)-3-(2,2,2-trifluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF4N2O/c9-6-3-15(2-1-10)14-7(6)4-16-5-8(11,12)13/h3H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYGAXHIPPTNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)COCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((4-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2963239.png)
![(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide](/img/structure/B2963243.png)
![N,N,4-trimethyl-2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2963244.png)
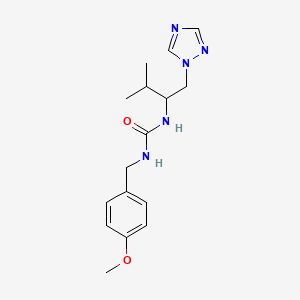
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2963246.png)
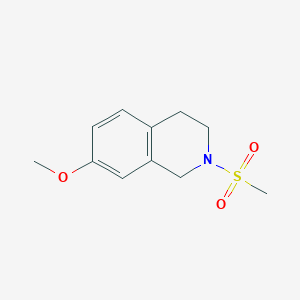

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2963250.png)
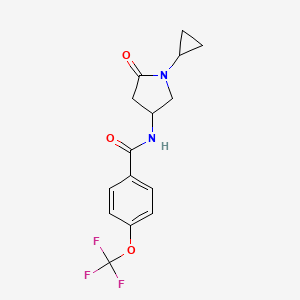
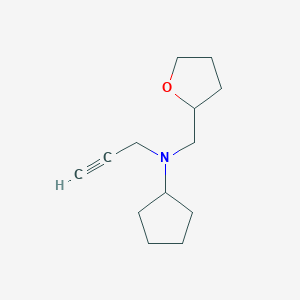
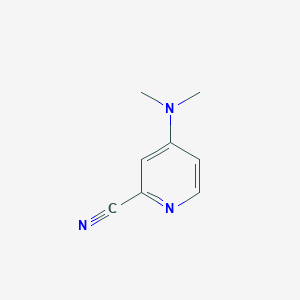


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2963260.png)